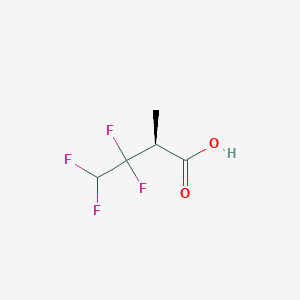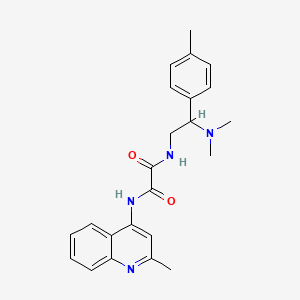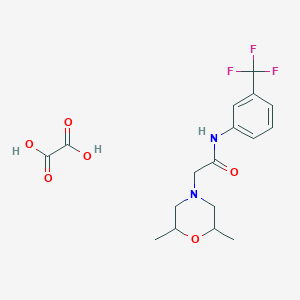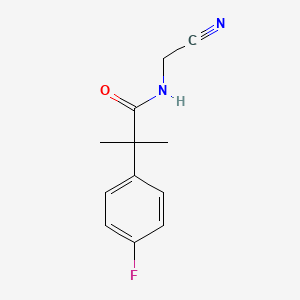![molecular formula C15H18N2O B2516599 1-[(Quinolin-4-yl)methyl]piperidin-4-ol CAS No. 1515468-91-3](/img/structure/B2516599.png)
1-[(Quinolin-4-yl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(Quinolin-4-yl)methyl]piperidin-4-ol" is a quinoline derivative that is structurally related to various synthesized compounds with potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. The compound of interest is structurally similar to those described in the provided papers, which include various quinoline derivatives with modifications at the piperidine moiety and substitutions at different positions on the quinoline ring .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple and commercially available precursors. For instance, the synthesis of 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones was achieved using a one-pot, green, and efficient procedure in the presence of nanocrystalline ZnO as a catalyst . Similarly, the synthesis of 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one involved a multi-step pathway starting from 2-nitroaniline . These methods highlight the versatility and complexity of synthesizing quinoline derivatives, which may also apply to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and sometimes X-ray crystallography. For example, the experimental and theoretical vibrational frequencies of a newly synthesized quinoline derivative were analyzed using FT-IR and FT-Raman spectroscopy, supported by computational methods . The stability of these molecules can be attributed to hyper-conjugative interactions and charge delocalization, as analyzed using NBO analysis . These techniques are crucial for confirming the molecular structure and understanding the electronic properties of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often influenced by their functional groups and substitution patterns. For instance, the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives was reported using a three-component reaction catalyzed by a piperidine–iodine dual system . The reactivity of these compounds can lead to the formation of complex structures with potential biological activities, as seen in the synthesis of various quinoline derivatives with antitumor and antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like hydroxyl or carboxamide can affect these properties. Theoretical calculations, such as those for the first-order hyperpolarizability, can provide insights into the non-linear optical character of these compounds . Additionally, thermodynamic parameters calculated at various temperatures can offer information about the stability and reactivity of these molecules .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of compounds related to 1-[(Quinolin-4-yl)methyl]piperidin-4-ol have been studied extensively. For example, a series of compounds synthesized via Claisen-Schmidt condensation showed good antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis. These findings highlight the potential use of quinolin-4-ylmethyl piperidin-4-ol derivatives in developing new antimicrobial agents (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Anti-Inflammatory Properties
Research into the anti-inflammatory properties of H4 receptor ligands, including compounds with structural similarities to this compound, has demonstrated significant potential. Specifically, certain derivatives were found to have potent anti-inflammatory effects in vivo, suggesting a promising avenue for the development of new anti-inflammatory medications (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).
Anticancer Activity
The anticancer potential of quinolin-4-ylmethyl piperidin-4-ol derivatives has been explored, with several compounds displaying potent anticancer activities against various human cancer cell lines. This suggests that these compounds may serve as promising candidates for anticancer drug development, offering new hope for more effective and targeted cancer treatments (Subhash & Bhaskar, 2021).
Catalysis and Green Chemistry
The use of piperidine–iodine as a dual system catalyst for synthesizing coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives highlights the role of this compound related compounds in facilitating green chemistry approaches. This method emphasizes mild reaction conditions and ease of handling, underscoring the importance of such compounds in developing environmentally friendly synthesis processes (Alizadeh, Ghanbaripour, & Zhu, 2014).
Anticorrosion Properties
The derivatives of 8-hydroxyquinoline, which share structural features with this compound, have been investigated for their anticorrosion properties on mild steel in acidic mediums. The study provides insight into the potential application of these compounds in protecting metals from corrosion, contributing to the longevity and reliability of metal structures and components (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020).
Future Directions
Quinoline and piperidine derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a vital role in drug discovery and medicinal chemistry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(Quinolin-4-yl)methyl]piperidin-4-ol”, is an important task of modern organic chemistry . Furthermore, various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
Mechanism of Action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Biochemical Pathways
Given its potential target, it can be inferred that it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
Based on its potential target, it can be inferred that it may lead to alterations in cell cycle progression and dna repair mechanisms .
properties
IUPAC Name |
1-(quinolin-4-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-13-6-9-17(10-7-13)11-12-5-8-16-15-4-2-1-3-14(12)15/h1-5,8,13,18H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPOAYLIWUCCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)
![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)


![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
